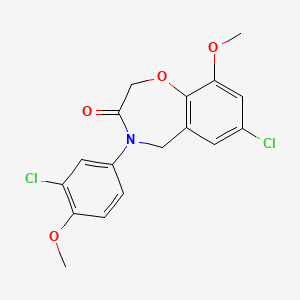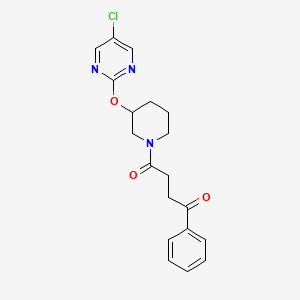
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Diese Verbindung wurde im Bereich der medizinischen Chemie eingesetzt . Sie wurde als Ligand für die 5-HT7-Rezeptoren synthetisiert . Ziel dieses Projekts war es, die strukturellen Merkmale zu ermitteln, die die 5-HT7-Bindungsaffinität beeinflussen . Die ausgewählten Ethylpyrimidin- und Butylpyrimidin-Analoga mit hoher 5-HT7-Bindungsaffinität zeigten antagonistische Eigenschaften im cAMP-Funktionalitätstest und ein variables Selektivitätsprofil .
Arzneimittelforschung
Die einzigartige Struktur dieser Verbindung ermöglicht ihren Einsatz in der Arzneimittelforschung. Sie kann zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen eingesetzt werden.
Organische Synthese
Diese Verbindung wird auch in der organischen Synthese eingesetzt. Ihre einzigartige Struktur kann manipuliert werden, um eine Vielzahl anderer Verbindungen zu erzeugen.
Materialwissenschaft
Im Bereich der Materialwissenschaften kann diese Verbindung aufgrund ihrer einzigartigen Struktur eingesetzt werden. Sie kann zur Herstellung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden.
Neuropharmakologie
Aufgrund ihrer Wechselwirkung mit 5-HT7-Rezeptoren könnte diese Verbindung möglicherweise in der Neuropharmakologie eingesetzt werden . Sie könnte verwendet werden, um die Rolle dieser Rezeptoren im Gehirn zu untersuchen und könnte möglicherweise zur Entwicklung neuer Behandlungen für neurologische Erkrankungen führen .
Pharmakokinetik
Die Verbindung könnte auch in pharmakokinetischen Studien verwendet werden . Ihre Wechselwirkung mit verschiedenen Rezeptoren könnte wertvolle Informationen darüber liefern, wie Medikamente im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden werden .
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibitcyclooxygenases (COX-1, COX-2) enzymes , which play a crucial role in inflammation and pain signaling.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given its potential inhibitory effects on COX-1 and COX-2 enzymes . These enzymes convert arachidonic acid into prostaglandins, which are involved in various physiological processes, including inflammation and pain signaling. By inhibiting these enzymes, the compound may disrupt this pathway, leading to reduced production of prostaglandins.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential inhibitory effects on COX-1 and COX-2 enzymes . By reducing the production of prostaglandins, the compound may alleviate symptoms associated with inflammation and pain.
Vorbereitungsmethoden
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the pyrimidine ring. The synthetic route often includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Final Compound: The final step involves the coupling of the pyrimidine and piperidine rings with the phenylbutane-1,4-dione moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical
Eigenschaften
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-11-21-19(22-12-15)26-16-7-4-10-23(13-16)18(25)9-8-17(24)14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCROUFEJNGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
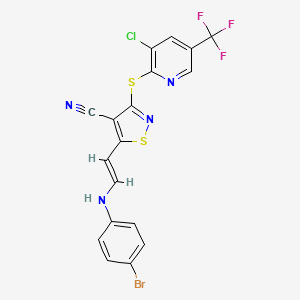
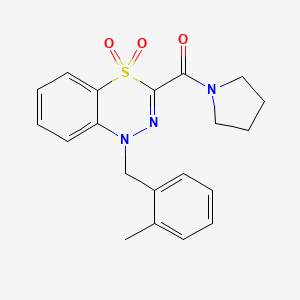
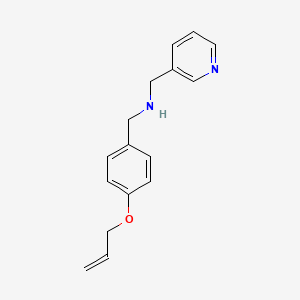

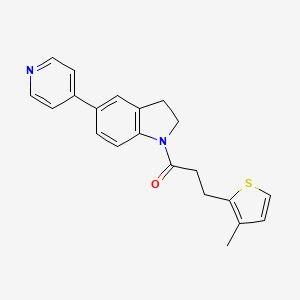

amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)
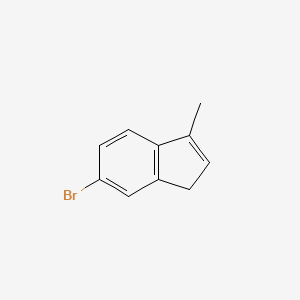
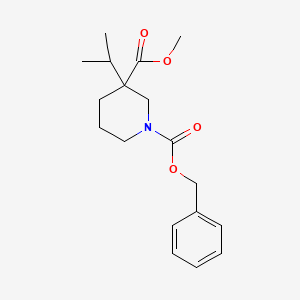
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)

![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)
